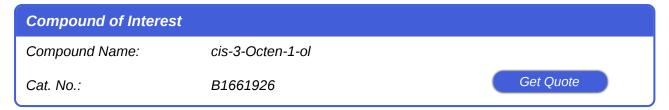


# A Comparative Guide to the Spectroscopic Data of cis-3-Octen-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **cis-3-Octen-1-ol**, a volatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries. To offer a comprehensive analytical perspective, its spectral characteristics are compared against its geometric isomer, trans-3-Octen-1-ol. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the unambiguous identification, purity assessment, and structural elucidation of these compounds.

### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **cis-3-Octen-1-ol** and trans-3-Octen-1-ol, facilitating a direct comparison of their structural nuances.

#### <sup>1</sup>H NMR Spectroscopy Data

Solvent: CDCl3



Assignment	cis-3-Octen-1-ol	trans-3-Octen-1-ol	
H1 (-CH <sub>2</sub> OH)	~3.65 ppm (t)	~3.64 ppm (t)	
H2 (-CH <sub>2</sub> CH <sub>2</sub> OH)	~2.35 ppm (q)	~2.29 ppm (q)	
H3 (=CH-CH <sub>2</sub> OH)	~5.55 ppm (m)	~5.58 ppm (m)	
H4 (-CH=CH-CH <sub>2</sub> -)	~5.40 ppm (m)	~5.42 ppm (m)	
H5 (-CH <sub>2</sub> -CH=)	~2.05 ppm (q)	~2.03 ppm (q)	
H6 (-CH <sub>2</sub> -CH <sub>2</sub> -CH=)	~1.30 ppm (m)	~1.29 ppm (m)	
H7 (-CH <sub>2</sub> -CH <sub>3</sub> )	~1.30 ppm (m)	~1.29 ppm (m)	
H8 (-CH₃)	~0.90 ppm (t)	~0.89 ppm (t)	
-ОН	Variable	Variable	

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as (t) for triplet, and (q) for quartet, (m) for multiplet.

# <sup>13</sup>C NMR Spectroscopy Data

Solvent: CDCl3

	trans-3-Octen-1-ol	
~62.3 ppm	~62.4 ppm	
~32.6 ppm	~32.7 ppm	
~129.5 ppm	~130.8 ppm	
~125.0 ppm	~125.7 ppm	
~27.2 ppm	~34.8 ppm	
~31.8 ppm	~31.5 ppm	
~22.6 ppm	~22.6 ppm	
~14.1 ppm	~14.0 ppm	
	-32.6 ppm -129.5 ppm -125.0 ppm -27.2 ppm -31.8 ppm	



Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy Data

Vibrational Mode	cis-3-Octen-1-ol (cm <sup>-1</sup> )	trans-3-Octen-1-ol (cm <sup>-1</sup> )	
O-H Stretch (broad)	~3330	~3330	
C-H Stretch (sp³)	~2960-2870	~2960-2870	
C=C Stretch	~1655	~1670 (weak)	
C-O Stretch	~1050	~1050	
=C-H Bend (cis)	~725	-	
=C-H Bend (trans)	-	~970	

Note: Wavenumbers are reported in cm<sup>-1</sup>.

# Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%) - cis	Relative Intensity (%) - trans	Proposed Fragment
128	Low	Low	[M] <sup>+</sup> (Molecular Ion)
110	Moderate	Moderate	[M-H <sub>2</sub> O]+
99	Moderate	Moderate	[M-C <sub>2</sub> H <sub>5</sub> ]+
81	High	High	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
67	High	High	[C₅H <sub>7</sub> ] <sup>+</sup>
55	Base Peak	Base Peak	[C4H7] <sup>+</sup>
41	High	High	[C₃H₅] <sup>+</sup>



Note: m/z refers to the mass-to-charge ratio. The fragmentation patterns for the cis and trans isomers are very similar due to the high energy of electron ionization.

# **Experimental Protocols**

The data presented in this guide are typically acquired using the following standard methodologies.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of approximately 5-10 mg of the analyte (e.g., cis-3-Octen-1-ol) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 300 MHz or higher for protons.
- Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay may be necessary for quaternary carbons.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
  resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
  TMS signal at 0.00 ppm.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **cis-3-Octen-1-ol**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The



instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm $^{-1}$ .

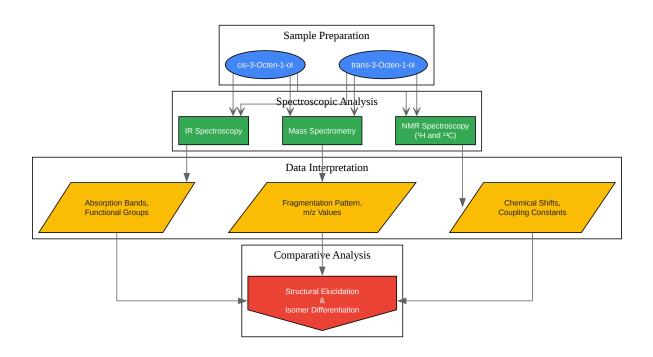
### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography: A small volume (typically 1 μL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or a polar Carbowax column). The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the
  ion source of the mass spectrometer. In the EI source, the molecules are bombarded with
  high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting
  ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a
  quadrupole) and detected.

# Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of **cis-3-Octen-1-ol**.





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Caption: Workflow for the spectroscopic analysis of cis-3-Octen-1-ol.

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